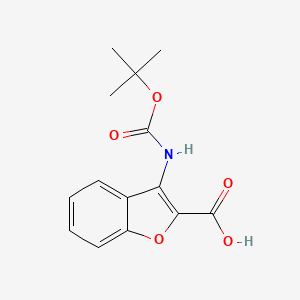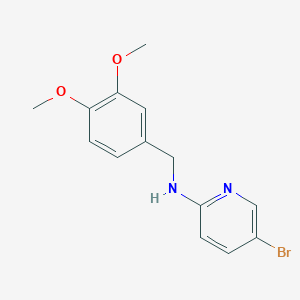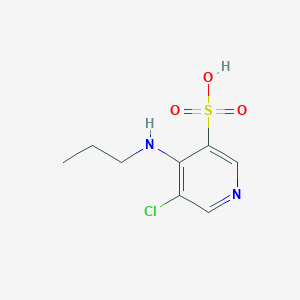
Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a nitro group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group and trifluoromethylsulfonyl group play crucial roles in its reactivity and binding affinity. These groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate
Uniqueness
Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate stands out due to its specific combination of functional groups, which impart unique chemical and biological properties. The presence of both a nitro group and a trifluoromethylsulfonyl group makes it particularly versatile in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8F3NO7S |
|---|---|
Peso molecular |
343.24 g/mol |
Nombre IUPAC |
methyl 3-methyl-5-nitro-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8F3NO7S/c1-5-3-6(9(15)20-2)4-7(14(16)17)8(5)21-22(18,19)10(11,12)13/h3-4H,1-2H3 |
Clave InChI |
JKWYPENACQHYQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![A-D-ribofuranosylamino)-5-pyrimidinyl]-](/img/structure/B11814370.png)

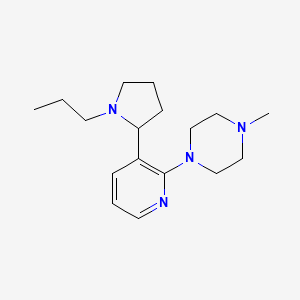
![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)
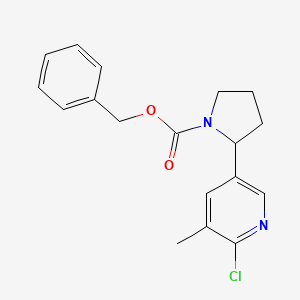

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)

![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)
